molecular formula C25H26N2O5 B2464947 ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate CAS No. 868224-32-2

ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate

Cat. No.: B2464947
CAS No.: 868224-32-2
M. Wt: 434.492
InChI Key: JULKRWQEUZAEBA-UHFFFAOYSA-N
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Description

Ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is a complex organic compound featuring multiple functional groups, including ester, ketone, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline and isoquinoline intermediates, followed by their coupling and subsequent esterification.

    Preparation of Quinoline Intermediate: The quinoline intermediate can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone under acidic conditions.

    Preparation of Isoquinoline Intermediate: The isoquinoline intermediate can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride.

    Coupling Reaction: The quinoline and isoquinoline intermediates are then coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification of the coupled product with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional oxygen functionalities.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its quinoline and isoquinoline moieties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functionalized compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-4-phenylbutanoate: Another ester with a similar structure but different functional groups.

    Ethyl 2-oxo-2-phenylacetate: A simpler ester with a phenyl group instead of the quinoline and isoquinoline moieties.

Uniqueness

Ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is unique due to its combination of quinoline and isoquinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-3-31-25(30)17(2)32-22-12-6-10-20-19(22)13-15-26(24(20)29)16-23(28)27-14-7-9-18-8-4-5-11-21(18)27/h4-6,8,10-13,15,17H,3,7,9,14,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULKRWQEUZAEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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